

In vitro screening of novel morpholine compounds

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Compound of Interest

Compound Name: *Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate*

CAS No.: 1696474-78-8

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Title: Comparative Guide to In Vitro Screening of Novel Morpholine-Based PI3K/mTOR Inhibitors

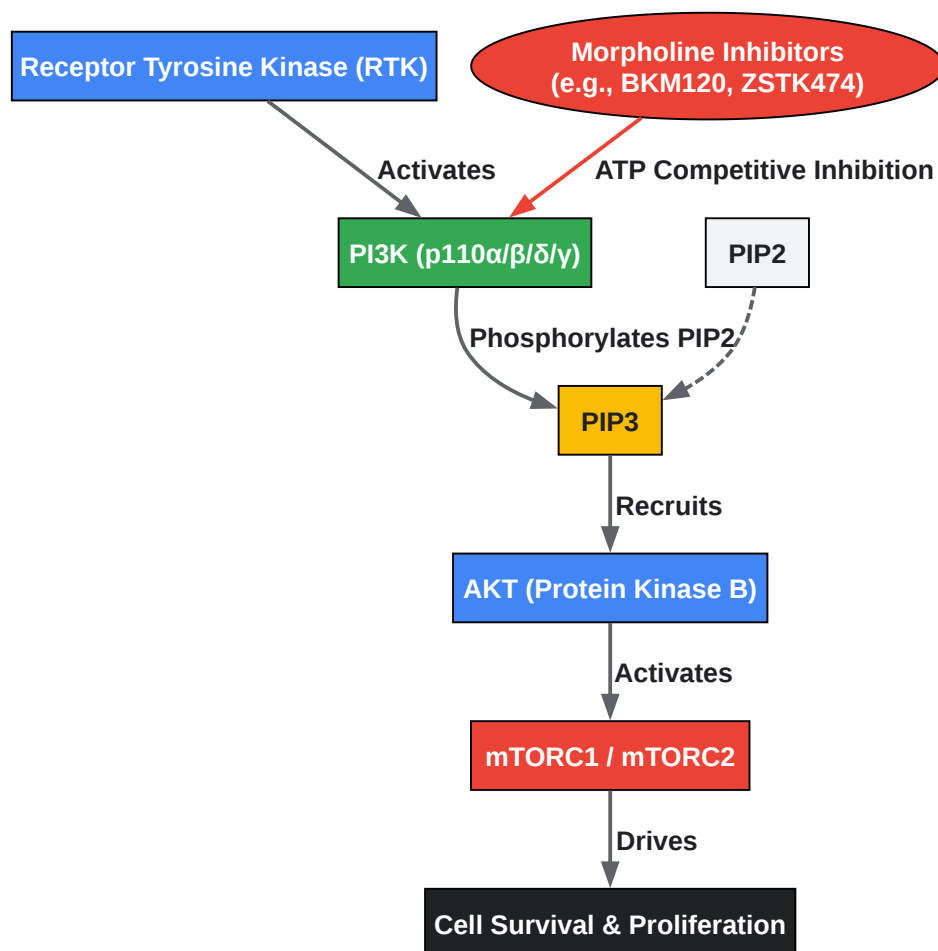
Executive Summary

Morpholine rings have emerged as a privileged pharmacophore in modern oncology drug discovery, particularly in the design of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. The morpholine oxygen acts as a crucial hydrogen-bond acceptor, interacting directly with the backbone amino group of Val851 in the hinge region of the PI3K p110 α isoform[1]. This structural interaction is the cornerstone of clinical benchmarks like 1[1] and 2[2].

This guide objectively compares experimental novel morpholine derivatives against these established alternatives, detailing the self-validating in vitro screening protocols required to triage such compounds effectively.

Mechanistic Rationale & Pathway Architecture

The PI3K/AKT/mTOR pathway is frequently dysregulated in solid tumors. Morpholine-based inhibitors function as ATP-competitive antagonists. By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT recruitment and mTOR-driven cell proliferation[2].



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Fig 1. PI3K/AKT/mTOR signaling cascade and morpholine inhibitor intervention points.

Comparative Performance Data

To establish a novel candidate's efficacy, we benchmark its biochemical and phenotypic performance against BKM120 and ZSTK474. The data below summarizes the IC₅₀ values across PI3K isoforms and cellular viability in PTEN-null cancer lines (e.g., U87MG).

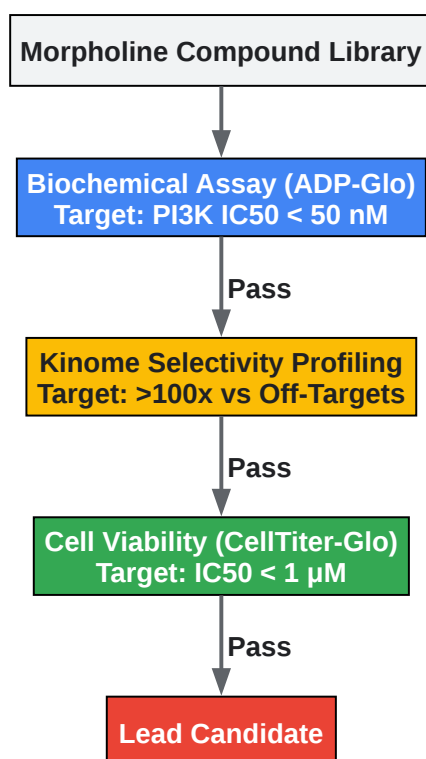
Table 1: In Vitro Profiling of Morpholine-Based PI3K Inhibitors

Compound	Chemical Scaffold	PI3K α IC50 (nM)	U87MG Viability IC50 (μ M)	Clinical Status
Buparlisib (BKM120)	Dimorpholino pyrimidine	44.6	2.15	Phase III / Discontinued
ZSTK474	Dimorpholino triazine	8.6	1.25	Phase I
Compound 13 (Novel)	Dithiocarbamate triazine	1.2	1.25	Preclinical

Data aggregated from standard biochemical profiling of morpholine derivatives[3],[4].

The Logic of Hit Triage

Screening novel morpholine compounds requires a cascading triage strategy to eliminate false positives and ensure physiological relevance before advancing to in vivo models.



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Fig 2. Logical decision tree for the in vitro triage of novel morpholine compounds.

Self-Validating Experimental Workflows

Protocol 1: Cell-Free Biochemical Profiling via Universal ADP Detection

To determine the IC₅₀ of morpholine compounds, we utilize the [5\[5\]](#).

Causality & Rationale: Unlike antibody-based TR-FRET assays, ADP-Glo universally measures the product (ADP) of the kinase reaction. This allows for testing at high, physiologically relevant ATP concentrations (up to 1 mM)[\[5\]](#). This is critical because morpholine compounds are ATP-competitive inhibitors; testing at artificially low ATP concentrations will falsely inflate the inhibitor's apparent potency.

Self-Validation: The protocol mandates the generation of an ATP-to-ADP conversion standard curve. This ensures the luminescent signal remains strictly within the linear dynamic range of the assay, validating that a drop in signal is due to true enzyme inhibition, not substrate depletion or reagent degradation[\[5\]](#).



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Fig 3. The homogeneous add-mix-measure workflow of the ADP-Glo Kinase Assay.

Step-by-Step Methodology:

- **Reaction Setup:** Prepare 1X Kinase Buffer. Dilute the PI3K enzyme, lipid substrate (PIP₂), and ATP to their optimized concentrations.
- **Compound Incubation:** Perform a 5 μ L kinase reaction in a 384-well plate containing serial dilutions of the morpholine compound. Incubate for 60 minutes at room temperature.

- **Reaction Termination:** Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP[5]. Incubate for 40 minutes at room temperature.
- **Signal Generation:** Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, introducing luciferase and luciferin to generate light[5].
- **Incubation:** Incubate for 30–60 minutes at room temperature.
- **Data Acquisition:** Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[5].

Protocol 2: Phenotypic Validation via ATP-Quantification

Biochemical potency must translate to cellular efficacy. We employ the [6\[6\]](#) to measure anti-proliferative effects.

Causality & Rationale: Morpholine-based PI3K inhibitors induce G0/G1 cell cycle arrest and apoptosis[7]. CellTiter-Glo measures intracellular ATP, which is directly proportional to the number of metabolically active cells[6]. The homogeneous "add-mix-measure" format lyses cells and generates a stable "glow-type" luminescent signal, eliminating washing steps that can dislodge fragile apoptotic cells and skew viability data[6].

Self-Validation: A preliminary cell titration curve must be performed to determine the optimal seeding density. This guarantees the assay operates within the linear range, preventing contact inhibition from confounding the compound's true anti-proliferative effects[6].

Step-by-Step Methodology:

- **Cell Seeding:** Seed mammalian cancer cells (e.g., U87MG) in opaque-walled 96-well plates at 100 μL per well. Incubate overnight to allow for attachment.
- **Compound Treatment:** Add the morpholine test compound at varying concentrations and incubate according to the standard culture protocol (typically 72 hours)[6].
- **Equilibration:** Equilibrate the plate and its contents to room temperature for approximately 30 minutes to ensure uniform temperature across the plate, preventing edge effects[6].

- Lysis & Reaction: Add 100 μ L of reconstituted CellTiter-Glo[®] Reagent (a volume equal to the culture medium) to each well[6].
- Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[6].
- Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].
- Data Acquisition: Record luminescence to quantify the remaining viable cell population and calculate the cellular IC50[6].

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